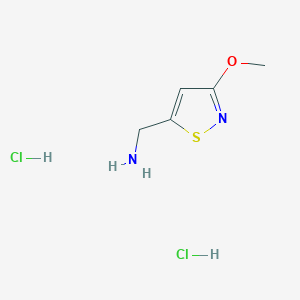

(3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride

Description

Properties

IUPAC Name |

(3-methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS.2ClH/c1-8-5-2-4(3-6)9-7-5;;/h2H,3,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIKNALGXRMNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490420-62-5 | |

| Record name | 1-(3-methoxy-1,2-thiazol-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-5-yl)methanamine typically involves the reaction of appropriate thiazole precursors with methoxy and amine functionalities. One common method involves the reaction of 3-methoxy-1,2-thiazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of (3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride may involve large-scale batch or continuous flow processes. The key steps include the preparation of the thiazole ring, introduction of the methoxy group, and subsequent amination. The final product is then purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,2-thiazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Alkylated or acylated thiazole derivatives.

Scientific Research Applications

(3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Electronic Effects

- In contrast, the tetrazole substituent in introduces electron-withdrawing effects, which may mimic carboxylic acids in drug design .

- Oxazole analogs (e.g., ) lack sulfur, reducing aromatic stability compared to thiazoles. This affects redox properties and metabolic degradation pathways .

Solubility and Stability

- Dihydrochloride salts (target, ) improve aqueous solubility. However, bulkier substituents (e.g., naphthyl in ) reduce solubility despite the hydrochloride salt .

- The fused triazolo-thiazole system in may offer superior thermal stability due to aromatic rigidity, advantageous for long-term storage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methoxy-1,2-thiazol-5-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of thiosemicarbazide derivatives followed by functionalization with methoxy and amine groups. For example, describes a triazole derivative synthesized by reacting hydrazides with aldehydes under acidic conditions, which could be adapted for thiazole systems. Key variables include pH (optimal at 2–3 for cyclization), temperature (60–80°C), and stoichiometry of formaldehyde and methylamine for dihydrochloride salt formation . Solvent choice (e.g., ethanol or DMF) impacts purity; recrystallization in HCl-saturated ethanol is recommended for salt formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% recommended).

- NMR (¹H/¹³C in DMSO-d₆): Key signals include the methoxy proton at δ 3.8–4.0 ppm and thiazole C-5 proton at δ 8.1–8.3 ppm. Compare with analogs in , where thiazole protons resonate similarly .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl content (e.g., Cl⁻ content should align with dihydrochloride stoichiometry) .

Q. What are the solubility and stability profiles under physiological conditions?

- Methodology : Solubility can be tested in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method. notes that dihydrochloride salts of similar amines exhibit improved aqueous solubility (>50 mg/mL) but may degrade under prolonged light exposure. Stability studies (HPLC monitoring over 72 hours at 37°C) should confirm integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Case Study : If antimicrobial assays (e.g., MIC against S. aureus) show variability, consider:

- Assay Conditions : Adjust inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton vs. RPMI-1640), as noted in for oxadiazole derivatives .

- Metabolite Interference : Use LC-MS to detect degradation products (e.g., free amine or demethoxy analogs) that may alter activity. highlights similar stability challenges in benzodioxole derivatives .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- LogP Adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) while retaining the thiazole core. shows trifluoromethyl groups in oxadiazoles improve membrane permeability but reduce solubility—balance via salt forms .

- Prodrug Design : Acetylate the primary amine to enhance oral bioavailability, as seen in for pyrazole derivatives .

- Plasma Protein Binding : Use equilibrium dialysis to measure binding (%) and correlate with free fraction availability .

Q. How can crystallography or computational modeling elucidate structure-activity relationships (SAR)?

- Methodology :

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., bacterial dihydrofolate reductase) to identify hydrogen bonds between the methoxy group and active-site residues. provides InChI data for analogous thiazole structures to guide modeling .

- MD Simulations : Use Schrödinger Suite or GROMACS to simulate binding dynamics over 100 ns. Compare with triazole derivatives in , where methyl groups enhance hydrophobic interactions .

Key Considerations

- Contradictions : and suggest divergent optimal pH ranges for biological activity (acidic vs. neutral). Resolve via pH-specific assays.

- Advanced Tools : Combine in silico modeling (e.g., molecular docking) with high-throughput screening to prioritize derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.